N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(3-methoxyphenoxy)acetamide
CAS No.: 1060263-69-5
Cat. No.: VC11932580
Molecular Formula: C20H22N2O4
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060263-69-5 |
|---|---|
| Molecular Formula | C20H22N2O4 |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | N-cyclopropyl-2-[4-[[2-(3-methoxyphenoxy)acetyl]amino]phenyl]acetamide |
| Standard InChI | InChI=1S/C20H22N2O4/c1-25-17-3-2-4-18(12-17)26-13-20(24)22-15-7-5-14(6-8-15)11-19(23)21-16-9-10-16/h2-8,12,16H,9-11,13H2,1H3,(H,21,23)(H,22,24) |
| Standard InChI Key | FVGIFLJYNNNWJT-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 |
| Canonical SMILES | COC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 |
Introduction
Molecular Structure and Functional Group Analysis
The compound’s structure integrates three key components:
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Cyclopropylcarbamoyl Group: A cyclopropane ring fused to a carbamoyl (-NH-C=O) unit, which introduces steric strain and enhances electrophilic reactivity .
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Central Phenyl Ring: Substituted at the para position with a methylene-linked cyclopropylcarbamoyl group, contributing to planar rigidity and π-π stacking potential.
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3-Methoxyphenoxy Acetamide Side Chain: A phenoxy group substituted at the meta position with a methoxy (-OCH3) group, connected via an acetamide bridge.
The methoxy group’s meta orientation distinguishes this compound from its ortho-substituted analogs (e.g., 2-methoxyphenoxy derivatives), potentially altering electronic distribution and intermolecular interactions . Theoretical calculations using density functional theory (DFT) suggest that the meta substitution reduces steric hindrance compared to ortho analogs, favoring higher solubility in polar aprotic solvents .
Synthesis and Reaction Pathways
General Synthesis Strategy
The synthesis of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(3-methoxyphenoxy)acetamide likely follows a multi-step protocol analogous to related acetamides :
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Formation of the Cyclopropylcarbamoyl Intermediate:
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Cyclopropylamine reacts with chloroacetyl chloride to form N-cyclopropylchloroacetamide.
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Subsequent nucleophilic substitution with 4-aminobenzyl alcohol yields 4-[(cyclopropylcarbamoyl)methyl]aniline.
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Acetylation with 3-Methoxyphenoxyacetic Acid:
Key Reaction Conditions:
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Temperature: 60–70°C (reflux in THF).
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Catalysts: 4-Dimethylaminopyridine (DMAP) for acetylation.
Side Reactions and Byproducts
Common side reactions include:
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Hydrolysis of the Acetamide: Under acidic or basic conditions, leading to carboxylic acid and amine byproducts .
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Ring-Opening of Cyclopropane: In the presence of strong electrophiles (e.g., H2SO4), forming linear alkanes .
Physicochemical Properties
Experimental data for the exact compound is sparse, but properties can be extrapolated from structurally similar molecules :
The meta-methoxy group likely enhances solubility in organic solvents (e.g., ethyl acetate, logP = 2.35) compared to ortho-substituted analogs (logP = 2.94) .
Applications in Material Science
The cyclopropane ring’s strain energy (~27 kcal/mol) makes the compound a candidate for polymer cross-linking. Preliminary thermogravimetric analysis (TGA) of analogs indicates stability up to 250°C, suitable for high-temperature composites .
Challenges and Future Directions
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